2,6-Difluorochalcone
Overview
Description
2,6-Difluorochalcone is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . The structure of this compound includes two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system, with fluorine atoms substituted at the 2 and 6 positions on one of the aromatic rings .
Preparation Methods
The synthesis of 2,6-Difluorochalcone typically involves the Claisen-Schmidt condensation reaction. This method involves the condensation of equimolar quantities of 2,6-difluoroacetophenone and benzaldehyde in the presence of an alcoholic alkali . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base, with the reaction mixture being stirred at room temperature for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,6-Difluorochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and potassium carbonate for substitution reactions . Major products formed from these reactions include epoxides, diols, saturated ketones, and substituted chalcones .
Scientific Research Applications
2,6-Difluorochalcone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Difluorochalcone involves its interaction with various molecular targets and pathways. The presence of the reactive α, β-unsaturated carbonyl system allows it to inhibit enzymes and interfere with cellular processes . For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
2,6-Difluorochalcone can be compared with other chalcone derivatives, such as:
2,4-Difluorochalcone: Similar in structure but with fluorine atoms at the 2 and 4 positions.
2,6-Dichlorochalcone: Contains chlorine atoms instead of fluorine.
2,6-Dimethoxychalcone: Contains methoxy groups instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties . For instance, the presence of fluorine atoms enhances its stability and bioactivity compared to other chalcone derivatives .
Properties
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O/c16-13-7-4-8-14(17)12(13)9-10-15(18)11-5-2-1-3-6-11/h1-10H/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCIUNUPHVRMEH-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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